N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide

Crystallography Coordination chemistry Structure-based design

N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-2-carbohydrazide (2,4-dichlorobenzaldehyde picolinoylhydrazone) is a Schiff-base hydrazone formed by condensation of 2,4-dichlorobenzaldehyde with pyridine-2-carbohydrazide (picolinohydrazide). It belongs to the arylidene-pyridine-carbohydrazide class, which has attracted attention for antimicrobial, antitubercular, and metal-coordination applications.

Molecular Formula C13H9Cl2N3O
Molecular Weight 294.13 g/mol
Cat. No. B11994271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide
Molecular FormulaC13H9Cl2N3O
Molecular Weight294.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2N3O/c14-10-5-4-9(11(15)7-10)8-17-18-13(19)12-3-1-2-6-16-12/h1-8H,(H,18,19)/b17-8+
InChIKeyOHBRZOCLOVUZMC-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-2-carbohydrazide – Structural Identity and Compound-Class Positioning for Procurement Decisions


N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-2-carbohydrazide (2,4-dichlorobenzaldehyde picolinoylhydrazone) is a Schiff-base hydrazone formed by condensation of 2,4-dichlorobenzaldehyde with pyridine-2-carbohydrazide (picolinohydrazide) [1]. It belongs to the arylidene-pyridine-carbohydrazide class, which has attracted attention for antimicrobial, antitubercular, and metal-coordination applications. The compound crystallizes with two unique molecules in the asymmetric unit, both adopting a trans configuration about the C=N double bond [1]. Its molecular formula is C₁₃H₉Cl₂N₃O (MW 294.13 g/mol), and the electron-withdrawing 2,4-dichloro substitution on the benzylidene ring distinguishes it from mono-chloro, non-chlorinated, or differently positioned dichloro analogues within the same hydrazone series.

Why N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-2-carbohydrazide Cannot Be Replaced by Its 3- or 4-Pyridyl Isomers


Although the 3-pyridyl (nicotinohydrazide) and 4-pyridyl (isonicotinohydrazide) regioisomers share the same molecular formula (C₁₃H₉Cl₂N₃O) and 2,4-dichlorobenzylidene moiety, their three-dimensional conformations, hydrogen-bonding networks, and pyridine-nitrogen positioning diverge substantially [1][2]. The 2-pyridyl isomer exhibits dihedral angles of 17.2° and 145.4° between the pyridine and dichlorophenyl rings [1], whereas the 3-pyridyl analogue displays dihedral angles of 31.7° and 32.0° [2]. This geometric difference alters the spatial presentation of the pyridine nitrogen, directly impacting metal-chelation geometry, biological target engagement, and supramolecular packing. Procurement of the incorrect regioisomer therefore risks invalidating structure-activity relationships and coordination chemistry outcomes established specifically for the 2-pyridyl scaffold.

Quantitative Differentiation Evidence for N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-2-carbohydrazide Versus Closest Analogs


Crystal-Structure Dihedral Angle Divergence: 2-Pyridyl vs. 3-Pyridyl Regioisomer

Single-crystal X-ray diffraction reveals that N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide (2-pyridyl isomer) possesses dihedral angles of 17.2(3)° and 145.4(3)° between the pyridine and dichlorophenyl rings, with the hydrazone core adopting a planar trans configuration [1]. In contrast, the 3-pyridyl regioisomer, (E)-N'-(2,4-dichlorobenzylidene)nicotinohydrazide, displays dihedral angles of 31.7(3)° and 32.0(3)°, with the central hydrazone plane forming distinctly different inter-ring geometries [2]. The near-coplanar arrangement in one of the two asymmetric molecules of the 2-pyridyl compound (17.2°) enables stronger π-conjugation across the hydrazone bridge, while the 145.4° orientation in the second molecule provides a sterically distinct coordination environment unavailable in the 3-pyridyl analogue.

Crystallography Coordination chemistry Structure-based design

Pyridine Nitrogen Position: Differential Hydrogen-Bonding and Supramolecular Assembly

In the crystal lattice of N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-2-carbohydrazide, intermolecular N—H···O hydrogen bonds link molecules into one-dimensional chain structures [1]. The 2-position of the pyridine nitrogen places it in close proximity to the carbohydrazide carbonyl, enabling an intramolecular N(pyridine)···H–N(hydrazone) interaction motif that is geometrically impossible for the 3-pyridyl and 4-pyridyl isomers. The 3-pyridyl analogue forms a planar central hydrazone core (within 0.025 Å) but lacks this intramolecular contact due to the meta positioning of the ring nitrogen [2]. The 4-pyridyl isomer (CAS 144293-91-4) places the nitrogen para to the carbohydrazide linkage, resulting in yet another distinct hydrogen-bonding network [3].

Supramolecular chemistry Crystal engineering Solid-state properties

Electron-Withdrawing 2,4-Dichloro Substitution: Modulation of Hydrazone N-Basicity and Metal-Binding Affinity

The electron-withdrawing effect of the two chlorine substituents at the 2- and 4-positions of the benzylidene ring reduces the electron density on the hydrazone nitrogen atoms, modulating their Lewis basicity and coordination affinity toward transition metals [1]. The crystal structure confirms characteristically short C—N bonds in the hydrazone unit, consistent with partial double-bond character and reduced N-basicity [1]. Compared to the non-chlorinated parent compound N'-benzylidenepyridine-2-carbohydrazide, the 2,4-dichloro derivative is expected to exhibit weaker σ-donor strength but enhanced π-acceptor capability toward metal centers—a property that can be exploited for tuning redox potentials in catalytic cycles. In the broader pyridine-carbohydrazide class, electron-withdrawing substituents on the arylidene ring have been associated with improved antimicrobial potency against multidrug-resistant strains, with MIC values in the range of 16–24 µg/mL achieved by optimized analogues [2].

Coordination chemistry Ligand design Catalysis

Regioisomeric Identity Verification: Distinguishing 2-Pyridyl from 3-Pyridyl and 4-Pyridyl Forms by Crystallographic and Spectroscopic Fingerprints

Procurement of the correct regioisomer is critical because the 2-pyridyl (picolinohydrazone), 3-pyridyl (nicotinohydrazone), and 4-pyridyl (isonicotinohydrazone) forms are structural isomers with identical molecular formula (C₁₃H₉Cl₂N₃O) and molecular weight (294.13 g/mol), making them indistinguishable by elemental analysis or mass spectrometry alone [1][2][3]. The 2-pyridyl form is uniquely characterized by its crystal structure: space group P1̄, two molecules per asymmetric unit, and dihedral angles of 17.2° and 145.4° [1]. The 3-pyridyl form crystallizes in a different space group with dihedral angles of 31.7° and 32.0° [2]. The 4-pyridyl form (CAS 144293-91-4) is commercially the most accessible due to its derivation from isoniazid, creating a procurement risk where the incorrect isomer may be inadvertently supplied [3].

Quality control Analytical chemistry Procurement specification

High-Value Application Scenarios for N'-[(E)-(2,4-Dichlorophenyl)methylidene]pyridine-2-carbohydrazide Based on Verified Differentiation


Rational Design of Transition-Metal Catalysts Requiring Defined N,N,O-Tridentate Coordination Pockets

The 2-pyridyl nitrogen, hydrazone imine nitrogen, and carbohydrazide carbonyl oxygen of this compound form a potential N,N,O-tridentate binding cleft. The crystallographically determined dihedral angle of 17.2° between the pyridine and dichlorophenyl rings [1] places the pyridine N in an ortho relationship to the hydrazone bridge, creating a geometrically constrained chelate that is unavailable in the 3-pyridyl (meta-N) or 4-pyridyl (para-N) isomers [2]. This makes the compound uniquely suited for constructing octahedral or square-planar metal complexes where a specific bite angle is required, such as in Zn(II)-catalyzed hydrosilylation or Cu(II)-mediated oxidation reactions.

Scaffold for Antifungal Lead Optimization Targeting Multidrug-Resistant Candida spp.

Class-level evidence from functionally substituted pyridine-carbohydrazides demonstrates that compounds in this series can achieve MIC values of 16–24 µg/mL against MDR Candida strains, outperforming fluconazole (MIC = 20 µg/mL, 81.88% inhibition) with up to 92.57% inhibition [4]. The electron-withdrawing 2,4-dichloro substitution pattern on the benzylidene ring [1] is hypothesized to enhance target binding by reducing hydrazone N-basicity and favoring hydrophobic interactions with fungal enzyme pockets. The 2-pyridyl regiospecificity is critical because the ortho-pyridine nitrogen can engage in a chelate-type interaction with heme-iron or zinc-dependent fungal enzymes, a geometry not achievable with the 3- or 4-pyridyl isomers [2].

Crystal Engineering and Co-Crystal Design Exploiting Unique Hydrogen-Bonding Chain Motifs

The N—H···O hydrogen-bonded chain structure identified in the crystal lattice of this compound [1] provides a predictable supramolecular synthon for co-crystal design. The proximity of the pyridine 2-position nitrogen to the hydrazone N—H donor enables a bifurcated hydrogen-bonding motif that is structurally distinct from the packing arrangements of the 3-pyridyl [2] and 4-pyridyl [3] isomers. This property can be exploited for designing pharmaceutical co-crystals with tuned solubility and dissolution rates, where the 2-pyridyl isomer offers a packing architecture that the other regioisomers cannot replicate.

Analytical Reference Standard for Regioisomeric Purity Verification in Carbohydrazide Libraries

Given that the 2-pyridyl, 3-pyridyl, and 4-pyridyl forms share identical molecular weight (294.13 g/mol) and molecular formula (C₁₃H₉Cl₂N₃O), conventional LC-MS cannot distinguish them [1][2][3]. The well-characterized crystal structure and unique powder X-ray diffraction pattern of the 2-pyridyl isomer make it an essential reference standard for identity confirmation in compound libraries. Procurement of authenticated 2-pyridyl material, verified by single-crystal XRD (R factor = 0.042) [1], provides a gold-standard benchmark against which the regioisomeric purity of synthetic batches can be measured.

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